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Compound of Interest

(S)-2-nitro-6, 7-dihydro-5H-
Compound Name:

imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of chemical compounds, the molecular formula C6H7N304 presents a
challenging enigma. Despite extensive searches across prominent chemical databases,
including PubChem, ChemSpider, and Chemicalize, no specific, well-characterized compound
with this exact formula has been identified. This technical guide addresses the current state of
knowledge—or lack thereof—regarding C6H7N304 and outlines a theoretical framework for
approaching such a molecule should it be synthesized or discovered in the future. While
concrete experimental data and established signaling pathways are absent, this document
serves as a roadmap for potential research and development.

Molecular Weight and Isomeric Landscape

The theoretical molecular weight of a compound with the formula C6H7N304 can be calculated
based on the atomic masses of its constituent elements:
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Atomic Weight ( Total Weight (
Element Count

g/mol ) g/mol )
Carbon (C) 6 12.011 72.066
Hydrogen (H) 7 1.008 7.056
Nitrogen (N) 3 14.007 42.021
Oxygen (O) 4 15.999 63.996
Total 185.139

The absence of known compounds with this formula suggests that its isomers may be unstable
or have not yet been synthesized or isolated. The structural possibilities for C6H7N304 are
numerous, encompassing a wide range of functional groups and ring systems. Potential
structural isomers could include derivatives of nitro-aminopyrimidines, nitropyridines with amino
and carboxyl groups, or various other heterocyclic systems.

Hypothetical Structures and Potential Research
Directions

Given the elemental composition, several classes of compounds could theoretically exist with
the molecular formula C6H7N304. Below are some hypothetical structural motifs that could
serve as starting points for synthetic exploration and biological evaluation.

Nitro-substituted Aminopyrimidines

One plausible structural class is that of a pyrimidine ring with nitro and amino substituents,
along with additional carbon-containing groups. For instance, a methyl-nitro-aminouracil
derivative could fit the molecular formula.

Functionalized Nitropyridines

Another possibility is a pyridine ring bearing a nitro group, an amino group, and a carboxylic
acid or ester functionality. The relative positions of these substituents would give rise to a
multitude of isomers, each with potentially distinct chemical and biological properties.
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Postulated Experimental Protocols

Should a compound with the molecular formula C6H7N304 be synthesized, a series of

standard experimental protocols would be necessary for its characterization and evaluation.

Synthesis and Purification

Synthetic Strategy: The synthetic route would be highly dependent on the target isomer. For
a hypothetical nitro-aminopyrimidine derivative, a potential starting point could be the
nitration and subsequent amination of a suitable pyrimidine precursor.

Purification: Purification of the synthesized compound would likely involve techniques such
as recrystallization, column chromatography (e.g., silica gel or reversed-phase), and
potentially preparative high-performance liquid chromatography (HPLC) to isolate the
desired isomer in high purity.

Structural Characterization

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial to

confirm the molecular formula C6H7N304.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for
elucidating the precise connectivity and arrangement of atoms within the molecule. 2D NMR
techniques (e.g., COSY, HSQC, HMBC) would further aid in assigning the structure.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such
as nitro (NO2), amino (NH2), and carbonyl (C=0) groups.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography
would provide unambiguous determination of the three-dimensional molecular structure.

Potential Sighaling Pathways and Biological
Activities: A Theoretical Perspective

The biological activity of a novel compound is inherently speculative. However, based on the

functional groups present in hypothetical C6H7N304 isomers, we can postulate potential

biological targets and signaling pathways.
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The presence of nitro and amino groups on a heterocyclic scaffold is a common feature in
various bioactive molecules, including some with anticancer or antimicrobial properties. These
functionalities can participate in hydrogen bonding and other interactions with biological
macromolecules.

A logical workflow for investigating the biological effects of a newly synthesized C6H7N304
compound is depicted below.
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Caption: Hypothetical workflow for biological evaluation of a C6H7N304 compound.

Conclusion

The molecular formula C6H7N304 currently represents a void in the known chemical space.
This guide has provided a theoretical framework for the molecular weight, potential isomeric
structures, and a roadmap for the experimental characterization and biological evaluation of
any future compound with this formula. The synthesis and investigation of C6H7N304 isomers
could unveil novel chemical entities with interesting biological activities, offering new avenues
for research and drug development. The scientific community is encouraged to explore this
uncharted territory, as the next significant discovery may lie within this very molecular formula.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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